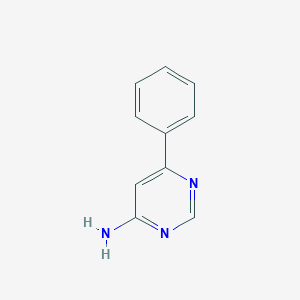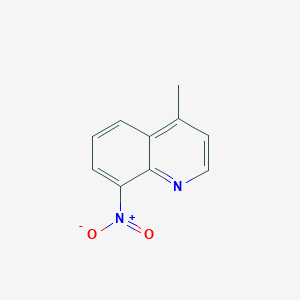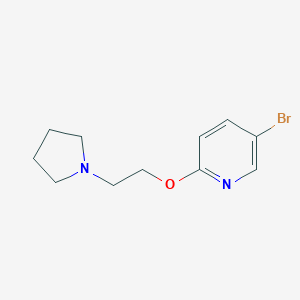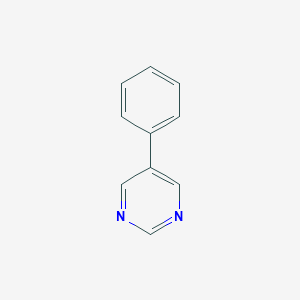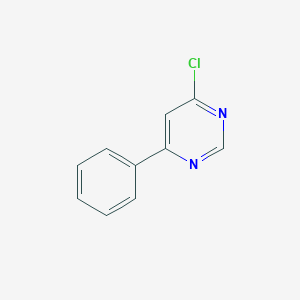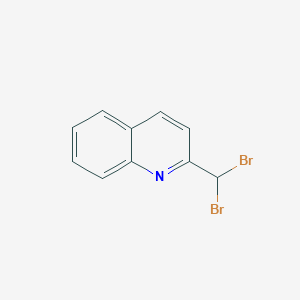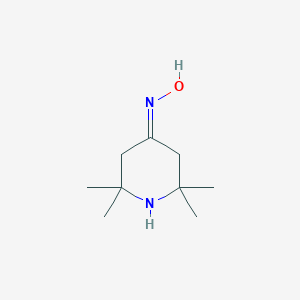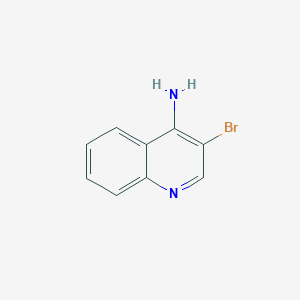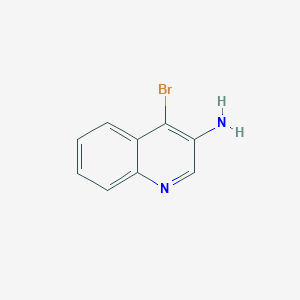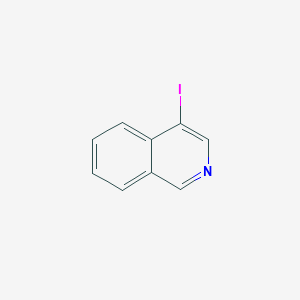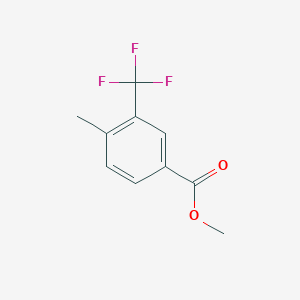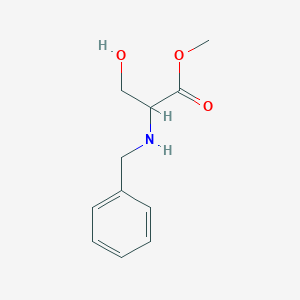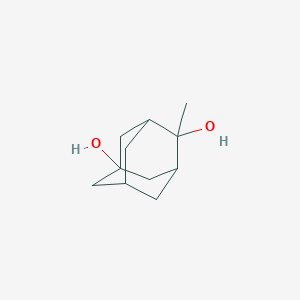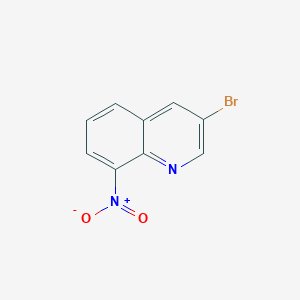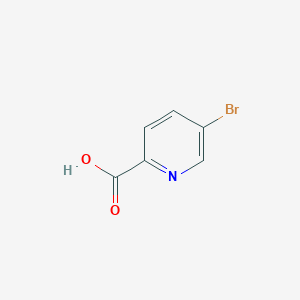
5-Bromopyridine-2-carboxylic acid
Descripción general
Descripción
5-Bromopyridine-2-carboxylic acid, also known as 5-BPCA, is an organic compound that is widely used in the pharmaceutical and chemical industries. It has a wide range of applications, including in the synthesis of various drugs and in various scientific research applications.
Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
5-Bromopyridine-2-carboxylic acid is used in electrocatalytic carboxylation processes. For instance, a study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the synthesis of 6-aminonicotinic acid (Feng et al., 2010).
Synthesis of Ligands
This compound plays a crucial role in the synthesis of mono-, bis-, and tris-tridentate ligands, which are essential for the complexation of lanthanide(III) cations (Charbonnière et al., 2001).
Formation of Hydrogen-Bonded Networks
5-Bromopyridine-2-carboxylic acid contributes to the formation of two-dimensional hydrogen-bonded networks, as seen in its interaction with benzoic acid molecules (Hemamalini & Fun, 2010).
Ruthenium(II) Bipyridine Complexes
Research includes the synthesis and characterization of Ruthenium(II) bipyridine complexes using 5-bromopyridine-2-carboxylic acid, which are investigated for their electrochemical and cytotoxic properties (Baroud et al., 2017).
One-Pot Synthesis Methods
The compound is utilized in one-pot synthesis methods, for example, in the preparation of furo[3,4-b]pyridin-5(7H)-ones (Kobayashi et al., 2009).
Synthesis of Specific Derivatives
5-Bromopyridine-2-carboxylic acid is crucial in synthesizing specific derivatives, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which has applications in dopamine and serotonin receptor antagonism (Hirokawa et al., 2000).
Protonation Studies
Studies on the protonation of 5-bromopyridine-2-carboxylic acid derivatives contribute to a better understanding of molecular interactions and hydrogen bonding (Hemamalini & Fun, 2010).
Electrocatalytic Synthesis
The compound is involved in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid, demonstrating its versatility in electrochemical applications (Gennaro et al., 2004).
Optimisation of Synthesis Processes
Optimization studies in the synthesis of pharmaceuticals, like the Nav1.8 sodium channel modulator, involve 5-bromopyridine-2-carboxylic acid, highlighting its role in pharmaceutical chemistry (Fray et al., 2010).
Amination Reactions
This compound is used in amination reactions, showcasing its reactivity and application in organic synthesis (Lang et al., 2001).
Propiedades
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-2-carboxylic acid | |
CAS RN |
30766-11-1 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

